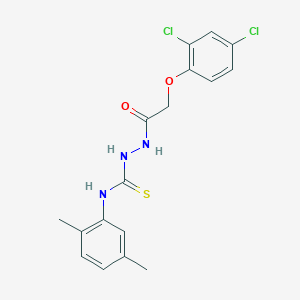
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a complex organic compound that exhibits notable biological activity. This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16Cl2N4O2S
- Molecular Weight : 375.28 g/mol
This compound features a hydrazinecarbimidothioic acid moiety linked to a 2,4-dichlorophenoxyacetyl group, which is crucial for its biological interactions.
Research indicates that compounds related to 2,4-D may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Studies have shown that 2,4-D can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent neurotoxic effects in model organisms . The inhibition of AChE can result in various physiological changes, including altered locomotor activity and myopathy.
- Cellular Effects : The presence of the dichlorophenoxy group may enhance the compound's ability to interact with cellular membranes and influence signal transduction pathways. This interaction could lead to changes in cell proliferation and apoptosis .
- Antioxidant Activity : Some derivatives of 2,4-D have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .
Toxicological Profile
The toxicological profile of this compound is critical for understanding its safety and efficacy:
- Acute Toxicity : Similar compounds have shown acute toxicity signs at high doses, including respiratory distress and neurological symptoms. For instance, doses exceeding 200 mg/kg body weight have been associated with significant behavioral changes in animal models .
- Chronic Effects : Long-term exposure studies indicate potential renal and hepatic effects at lower doses (NOAEL around 5 mg/kg/day), with observed histopathological changes in organ tissues .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Neurotoxic Effects in Rodents : A study involving the administration of 2,4-D showed significant decreases in AChE activity in diaphragm muscles of rats, leading to impaired locomotion and increased muscle fatigue .
Study Reference Dose (mg/kg) Observed Effects PubMed 200 Decreased AChE activity; impaired locomotion - Antioxidant Studies : Research has indicated that certain derivatives exhibit protective effects against oxidative stress-induced cellular damage. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress .
特性
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-4-11(2)14(7-10)20-17(25)22-21-16(23)9-24-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCKDFRJPMZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














